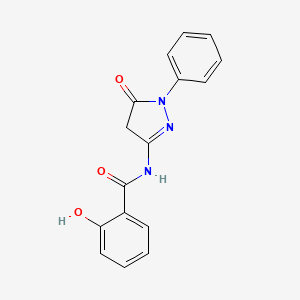

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Description

Properties

CAS No. |

877926-89-1 |

|---|---|

Molecular Formula |

C16H13N3O3 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

2-hydroxy-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide |

InChI |

InChI=1S/C16H13N3O3/c20-13-9-5-4-8-12(13)16(22)17-14-10-15(21)19(18-14)11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,18,22) |

InChI Key |

VGNXYIPQPPBQSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields an intermediate chalcone.

Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This step is usually carried out in ethanol under reflux conditions.

Amidation: The final step involves the reaction of the pyrazole derivative with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves the reaction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, including colorectal carcinoma cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer therapies. The IC50 values obtained from these studies indicate that the compound is more effective than some standard chemotherapeutic agents .

Case Studies

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms, providing insights into its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, which accounts for its anti-inflammatory properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Pyrazolone vs. Heterocyclic Modifications : The target compound’s pyrazolone ring is replaced by pyrazolopyrimidine in and thiazole in , altering electronic properties and biological targets.

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance stability and antimicrobial activity, while methoxy groups in increase lipophilicity.

- Synthetic Efficiency : Yields vary significantly (34% in vs. 83–96% in ), reflecting differences in reaction conditions (e.g., solvent-free fusion in vs. catalytic sodium ethoxide).

Antimicrobial Activity ():

Derivatives of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide exhibit broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The -CF₃ group likely enhances membrane penetration, while oxime/ester modifications fine-tune selectivity .

Kinase Inhibition ():

Pyrazolopyrimidine derivatives, such as N-(4-chlorophenyl)-6-thioxo-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide, show EGFR-TK inhibitory activity. The thioxo group and chlorophenyl substitution are critical for ATP-binding pocket interactions . The target compound’s pyrazolone lacks the thioxo group, suggesting divergent kinase selectivity.

Physicochemical and Analytical Characterization

All compounds are characterized via FTIR (confirming amide C=O and -OH stretches), NMR (distinguishing substituent effects), and MS (molecular ion validation). For example:

Biological Activity

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies that demonstrate its efficacy against various biological targets.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring and subsequent functionalization to introduce the hydroxyl and amide groups. The compound can be synthesized through reactions involving phenyl hydrazine and appropriate carbonyl compounds, followed by condensation with benzamide derivatives.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated strong inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it recorded an inhibition zone of 30 mm against E. coli, indicating potent antibacterial activity compared to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines. A notable study reported that derivatives of pyrazole compounds showed significant cytotoxicity against human colon adenocarcinoma cells, with IC50 values indicating effective dose-response relationships .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. For instance, docking studies suggest that it binds effectively to the active sites of certain enzymes involved in metabolic pathways, potentially disrupting their function . This interaction can lead to the inhibition of tumor growth and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound not only exhibited high antibacterial activity but also showed antifungal properties against Candida albicans, with inhibition zones comparable to conventional antifungal agents .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| 2-Hydroxy-N-(5-oxo...) | 30 | E. coli |

| Other Pyrazole Derivative | 18 | Staphylococcus aureus |

| Control (Antibiotic) | 28 | Candida albicans |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell viability in human gastric carcinoma cells with an IC50 value of approximately 45 µM, showcasing its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 38 |

| Human Gastric Carcinoma | 45 |

| Human Lung Adenocarcinoma | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.